molecular formula C18H19NO5 B11682310 3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11682310
M. Wt: 329.3 g/mol
InChI Key: JGAQJJXVBFNXOG-UHFFFAOYSA-N
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Description

3-[(4-ETHOXYPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, dimethoxy groups, and a benzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ETHOXYPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 6,7-dimethoxy-2-benzofuranone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 3-[(4-ETHOXYPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ETHOXYPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different chemical and physical properties depending on the introduced functional groups.

Scientific Research Applications

3-[(4-ETHOXYPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(4-ETHOXYPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-METHOXYPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
  • 3-[(4-CHLOROPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
  • 3-[(4-FLUOROPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Uniqueness

The uniqueness of 3-[(4-ETHOXYPHENYL)AMINO]-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its specific ethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

3-(4-ethoxyanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H19NO5/c1-4-23-12-7-5-11(6-8-12)19-17-13-9-10-14(21-2)16(22-3)15(13)18(20)24-17/h5-10,17,19H,4H2,1-3H3

InChI Key

JGAQJJXVBFNXOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

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